tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyanopyrrolidine moiety, and a tert-butoxycarbonyl-protected amino group
Scientific Research Applications
tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a building block for more complex compounds.
Safety and Hazards
Future Directions
The use of the tert-butoxycarbonyl (Boc) group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Future research may focus on expanding the applicability of amino acid ionic liquids (AAILs), preparing a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonylamino acids (Boc-AAILs) .
Mechanism of Action
Target of Action
The compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves to protect the amine during the reaction, preventing it from reacting with other compounds . Once the desired reactions have taken place, the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound’s boc group plays a crucial role in peptide synthesis . It allows for the selective formation of peptide bonds without unwanted side reactions .
Pharmacokinetics
The boc group’s presence can influence these properties by altering the compound’s polarity and solubility .
Result of Action
The primary result of the action of “tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate” is the protection of amines during organic synthesis . This protection enables the selective formation of peptide bonds, which is crucial in the synthesis of complex organic compounds .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, the addition and removal of the Boc group require specific pH conditions . Furthermore, the compound’s stability and efficacy can be affected by temperature, as some reactions may require heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The cyanopyrrolidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyanopyrrolidine moiety.
Substitution: Nucleophilic substitution reactions are common, where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines in organic synthesis.
tert-Butyl 3-(tert-butoxycarbonylamino)-3-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a cyanide group.
tert-Butyl 3-(tert-butoxycarbonylamino)-3-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a cyanide group.
Uniqueness
The presence of the cyanopyrrolidine moiety in tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-13(2,3)21-11(19)17-15(9-16)7-8-18(10-15)12(20)22-14(4,5)6/h7-8,10H2,1-6H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAYGCDQNLVYHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111968 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-cyano-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701111968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1364663-43-3 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-cyano-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1364663-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-cyano-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701111968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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